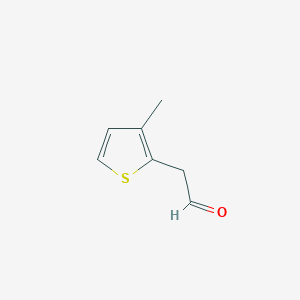

2-(3-Methylthiophen-2-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound with the CAS Number: 1344058-53-2 . It has a molecular weight of 140.21 and its IUPAC name is (3-methyl-2-thienyl)acetaldehyde . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-(3-Methylthiophen-2-yl)acetaldehyde is 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

2-(3-Methylthiophen-2-yl)acetaldehyde is a liquid at room temperature . It has a molecular weight of 140.21 .Applications De Recherche Scientifique

Material Science: Organic Semiconductors

2-(3-Methylthiophen-2-yl)acetaldehyde: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their electronic properties, which make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound’s ability to donate electrons can be harnessed to create p-type semiconductor materials, which are essential for the function of OFETs .

Medicinal Chemistry: Pharmacological Properties

In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. While specific data on 2-(3-Methylthiophen-2-yl)acetaldehyde may be limited, thiophene compounds are generally associated with anti-inflammatory, anti-psychotic, and anti-cancer activities. They serve as key frameworks for drug development due to their structural versatility and biological relevance .

Organic Electronics: Field-Effect Transistors

The compound’s structural features contribute to its application in the fabrication of organic field-effect transistors. Thiophene-based materials can improve charge mobility, which is crucial for the performance of OFETs. The modification of thiophene units can lead to materials with tailored electronic properties for specific device applications .

Optoelectronics: Organic Light-Emitting Diodes (OLEDs)

2-(3-Methylthiophen-2-yl)acetaldehyde: may be used in the synthesis of compounds for OLEDs. Thiophene derivatives are often part of the light-emitting layer in OLEDs due to their excellent electroluminescent properties. They can be engineered to emit light across the visible spectrum when an electric current is applied .

Synthetic Chemistry: Heterocyclic Compound Synthesis

This compound is a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecules with potential applications in pharmaceuticals and agrochemicals. The thiophene ring is a common motif in many biologically active compounds .

Analytical Chemistry: Chromatography Standards

2-(3-Methylthiophen-2-yl)acetaldehyde: can be used as a standard in chromatographic analysis due to its well-defined properties. It can help in the calibration of equipment and serve as a reference point for the identification of similar compounds in complex mixtures .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be stored at a temperature of -70°C .

Propriétés

IUPAC Name |

2-(3-methylthiophen-2-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVVJWLWFOLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylthiophen-2-yl)acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)

![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)

![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)